molecular formula C18H16N2O3 B610556 Roquinimex CAS No. 84088-42-6

Roquinimex

Cat. No. B610556
CAS RN: 84088-42-6
M. Wt: 308.33
InChI Key: SGOOQMRIPALTEL-UHFFFAOYSA-N
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Patent
US08962598B2

Procedure details

A solution of N-methyl-N-phenyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide (15 mg, 0.050 mmol) and 4-fluoro-aniline (0.100 mmol) in toluene (0.5 mL) was stirred at 100° C. for 1 h. Heptane (1.5 mL) was added and the solution was allowed to cool to room temperature. The crystallized product was separated from the solution and washed with heptane to give the title compound (12 mg, 79%).
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C[N:2]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:3]([C:5]1[C:6](=[O:17])[N:7]([CH3:16])[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:4].[F:24]C1C=CC(N)=CC=1.CCCCCCC>C1(C)C=CC=CC=1>[F:24][C:21]1[CH:22]=[CH:23][C:18]([NH:2][C:3]([C:5]2[C:6](=[O:17])[N:7]([CH3:16])[C:8]3[C:13]([C:14]=2[OH:15])=[CH:12][CH:11]=[CH:10][CH:9]=3)=[O:4])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
15 mg
Type
reactant
Smiles
CN(C(=O)C=1C(N(C2=CC=CC=C2C1O)C)=O)C1=CC=CC=C1
Name
Quantity
0.1 mmol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystallized product was separated from the solution
WASH
Type
WASH
Details
washed with heptane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)C=1C(N(C2=CC=CC=C2C1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.